molecular formula C10H11NO B1322298 (6-Methyl-1H-indol-3-yl)methanol CAS No. 437988-53-9

(6-Methyl-1H-indol-3-yl)methanol

Cat. No.: B1322298
CAS No.: 437988-53-9
M. Wt: 161.2 g/mol
InChI Key: LWIRGUFIWRNCBP-UHFFFAOYSA-N
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Description

(6-Methyl-1H-indol-3-yl)methanol (CAS Number: 437988-53-9) is a methyl-substituted indole derivative with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This compound belongs to the class of indoles, which are recognized as privileged structures in medicinal chemistry and are frequently found in marketed drugs, agrochemicals, and functional materials . Indole derivatives serve as critical scaffolds and key intermediates in organic and medicinal chemistry research for the synthesis of more complex molecules . They are prevalent in numerous natural products and substances with significant biological activity . The compound is offered with a purity of 95% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRGUFIWRNCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622175
Record name (6-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437988-53-9
Record name (6-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Indole Scaffold: a Privileged Structure in Drug Discovery

The indole (B1671886) ring, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a ubiquitous motif in biologically active compounds. researchgate.netwikipedia.org Its unique electronic properties and ability to participate in various molecular interactions have made it a "privileged scaffold" in pharmaceutical research. researchgate.netnih.gov This means the indole core is a recurring feature in drugs targeting a wide array of diseases. nih.govnih.gov

From the anti-hypertensive agent Reserpine to the anti-inflammatory drug Indomethacin and the targeted cancer therapy Sunitinib, the versatility of the indole structure is evident. nih.gov Researchers continuously explore the synthesis of novel indole derivatives to develop new antiviral, antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The indole nucleus serves as a versatile template that can be chemically modified at various positions to fine-tune its biological activity and target specificity. researchgate.net

Indole 3 Carbinol I3c Derivatives: a Window into Cellular Mechanisms

Indole-3-carbinol (B1674136) (I3C) is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, and kale. nih.govmagtech.com.cn It is formed from the enzymatic breakdown of the glucosinolate glucobrassicin. nih.govtcichemicals.com In the acidic environment of the stomach, I3C is unstable and condenses into a variety of oligomeric products, with 3,3'-diindolylmethane (B526164) (DIM) being the most studied metabolite. magtech.com.cnoregonstate.edunih.gov

Both I3C and its derivatives have been the subject of extensive research due to their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties. tcichemicals.comnih.gov Mechanistic studies have revealed that these compounds can influence multiple signaling pathways critical to cancer development and progression. oregonstate.edunih.gov They have been shown to:

Modulate Biotransformation Enzymes: I3C and DIM are known to interact with the aryl hydrocarbon receptor (AhR), leading to changes in the expression of enzymes involved in metabolizing hormones and carcinogens. oregonstate.eduresearchgate.net

Induce Cell Cycle Arrest: They can inhibit the proliferation of cancer cells by halting the cell cycle, often in the G1 phase. magtech.com.cnnih.gov

Promote Apoptosis: These compounds can trigger programmed cell death in tumor cells. magtech.com.cnnih.gov

Regulate Inflammation and Immunity: Recent studies show they can modulate immune cell responses. oregonstate.edu

The diverse mechanisms of action make I3C and its derivatives valuable tools for studying complex cellular processes and for exploring new therapeutic strategies. magtech.com.cnmdpi.com

The Case for 6 Methyl 1h Indol 3 Yl Methanol: a Strategic Substitution

Contemporary Approaches to the Synthesis of 3-Hydroxymethylindoles

The construction of the 3-hydroxymethylindole core is a fundamental step in the synthesis of this compound and its derivatives. Modern organic synthesis offers several powerful methods to achieve this transformation, each with its own advantages and substrate scope.

Halogen-Magnesium Exchange Reactions and Aldehyde Additions

A robust method for the synthesis of 3-hydroxymethylindoles involves the use of halogen-magnesium exchange reactions. This strategy typically begins with a 3-haloindole, which is converted into a more reactive Grignard reagent. The subsequent addition of this organometallic species to an aldehyde, such as formaldehyde (B43269), yields the desired 3-hydroxymethylindole.

Recent advancements have focused on improving the efficiency and functional group compatibility of this reaction. The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been shown to facilitate the halogen-magnesium exchange at lower temperatures, thereby tolerating a wider array of sensitive functional groups on the indole ring. clockss.orgresearchgate.net This is particularly crucial when synthesizing complex indole derivatives. For instance, an automated sequential approach using continuous-flow microreactors has been developed for the generation and reaction of 3-hydroxymethylindoles. nih.gov This method involves the consecutive halogen-magnesium exchange of 3-iodoindoles followed by addition to various aldehydes, demonstrating high efficiency and the potential for library synthesis. nih.gov

Starting Material (3-Iodoindole)AldehydeProduct (3-Hydroxymethylindole)
3-Iodo-1H-indoleFormaldehyde(1H-Indol-3-yl)methanol
3-Iodo-6-methyl-1H-indoleFormaldehydeThis compound
1-Benzenesulfonyl-3-iodo-1H-indoleBenzaldehyde(1-Benzenesulfonyl-1H-indol-3-yl)(phenyl)methanol

Cationic Palladium(II)-Catalyzed Tandem Reactions for Substituted 3-Hydroxymethylindoles

A novel and efficient approach for synthesizing substituted 3-hydroxymethylindoles utilizes a cationic palladium(II)-catalyzed tandem reaction. acs.orgnih.govacs.org This methodology involves the reaction of 2-alkynylaniline derivatives with aldehydes. The catalytic cycle is initiated by an intramolecular aminopalladation of the alkyne, followed by the addition of the resulting carbon-palladium bond to the carbonyl group of the aldehyde. acs.orgacs.org This process regenerates the Pd(II) catalyst without the need for a redox system, making it an atom-economical and efficient one-step process for constructing functionalized indoles. acs.orgacs.org

The reaction is catalyzed by a cationic palladium(II) complex, such as Pd(bpy)(H₂O)₂₂, and has been successfully applied to a variety of substituted 2-alkynylanilines and aldehydes, affording a diverse range of 3-hydroxymethylindoles in good yields. acs.org

2-Alkynylaniline DerivativeAldehydeProduct (Substituted 3-Hydroxymethylindole)
2-(Phenylethynyl)anilineFormaldehyde(2-Phenyl-1H-indol-3-yl)methanol
4-Methyl-2-(phenylethynyl)anilineAcetaldehyde1-(5-Methyl-2-phenyl-1H-indol-3-yl)ethanol
2-(Hex-1-yn-1-yl)anilineBenzaldehydePhenyl(2-butyl-1H-indol-3-yl)methanol

Friedel-Crafts Hydroxyalkylation Utilizing Indoles and Ketones

The Friedel-Crafts hydroxyalkylation of indoles with carbonyl compounds, particularly ketones, represents a direct and atom-economical route to 3-substituted indolyl alcohols. nih.govnih.govacs.org This reaction is typically catalyzed by a Lewis or Brønsted acid. However, the use of strong acids can often lead to the formation of undesired side products, such as bis(indolyl)methanes. acs.orgnih.gov

To circumvent this issue, milder and more selective catalytic systems have been developed. For example, a reusable catalytic system comprising K₃PO₄ and nBu₄NBr in water has been reported for the Friedel-Crafts hydroxyalkylation of indoles with α-keto amides. nih.govacs.org This transition-metal-free protocol proceeds under mild conditions and often does not require column chromatography for purification, providing highly pure indole-fused α-hydroxy amides in good to excellent yields. nih.govacs.org Another approach utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine to mediate the addition of indoles to aldehydes, forming 3-(1-silyloxyalkyl)indoles, which can then be deprotected to the free alcohol. acs.orgnih.gov

Indole DerivativeKetone/AldehydeCatalyst/MediatorProduct
Indoleα-Keto amideK₃PO₄/nBu₄NBrIndole fused α-hydroxy amide
6-MethylindoleAcetoneTMSOTf/Et₃N2-(6-Methyl-1H-indol-3-yl)propan-2-ol
IndoleBenzaldehydeTMSOTf/i-Pr₂NEt(1H-Indol-3-yl)(phenyl)methanol

Synthesis from Gramine (B1672134) Derivatives

Gramine (3-((dimethylamino)methyl)-1H-indole) and its derivatives serve as versatile starting materials for the synthesis of various 3-substituted indoles, including 3-hydroxymethylindoles. The utility of gramine lies in its ability to act as a stable precursor that can be readily converted into a reactive intermediate.

One common strategy involves the quaternization of the dimethylamino group of gramine with an alkyl halide, typically methyl iodide, to form a quaternary ammonium (B1175870) salt. This salt is a good leaving group and can be displaced by a nucleophile. For the synthesis of 3-hydroxymethylindoles, this displacement can be achieved through various methods, although direct displacement with hydroxide (B78521) is often complicated by side reactions. A more common approach is to use the gramine derivative to synthesize other 3-substituted indoles which can then be converted to the desired alcohol. For example, gramine derivatives have been used in the synthesis of pyrido[4,3-b]indol-3-ones. nih.gov A more direct, albeit older, method involves the reduction of indole-3-carboxaldehyde, which can be synthesized from indole via the Vilsmeier-Haack reaction. chemicalbook.comresearchgate.net The reduction of the aldehyde to the corresponding alcohol can be achieved using reducing agents like sodium borohydride (B1222165) or potassium borohydride. chemicalbook.comresearchgate.netgoogle.com

Chemo- and Regioselective Synthesis of Methylated Indole-3-methanol Congeners

The introduction of methyl groups at specific positions on the indole ring is a key strategy for modulating the biological activity of indole-3-carbinol derivatives. Achieving high chemo- and regioselectivity in these methylation reactions is a significant synthetic challenge.

Strategies for Incorporating Methyl Substituents in Indole-3-carbinol Syntheses

The synthesis of methylated indole-3-carbinols can be approached in two primary ways: by starting with a pre-methylated indole or by introducing the methyl group at a later stage of the synthesis.

Starting with a commercially available or synthetically prepared methylated indole, such as 6-methylindole, allows for the direct application of the methods described in section 2.1 to install the 3-hydroxymethyl group. For example, the halogen-magnesium exchange of 3-iodo-6-methyl-1H-indole followed by reaction with formaldehyde would directly yield this compound.

Alternatively, a methyl group can be introduced onto the indole ring of a pre-formed indole-3-carbinol derivative. This requires careful consideration of the directing effects of the existing substituents and the choice of methylation reagent and reaction conditions to achieve the desired regioselectivity. For instance, electrophilic aromatic substitution reactions on the indole ring are known to be sensitive to the electronic nature of the substituents. The regioselective dibromination of methyl indole-3-carboxylate (B1236618) at the 5 and 6 positions highlights the influence of substituents on the indole core. nih.gov Similar principles would apply to methylation reactions.

The development of C-H activation and functionalization methodologies offers a modern approach to the regioselective methylation of indoles. researchgate.net These methods, often catalyzed by transition metals like palladium or rhodium, can enable the direct introduction of a methyl group at a specific C-H bond, guided by a directing group on the indole nitrogen or at another position. researchgate.netbeilstein-journals.org

Synthetic StrategyDescriptionExample
Pre-functionalized Starting MaterialSynthesis begins with an indole already containing the desired methyl substituent.Reaction of 6-methylindole with formaldehyde and a suitable catalyst.
Late-stage FunctionalizationThe methyl group is introduced onto the indole ring of a pre-formed indole-3-carbinol or a protected intermediate.Regioselective C-H methylation of a protected indole-3-carbinol derivative.

Synthesis of Trifluoromethyl-substituted (1H-indol-3-yl)methanol Derivatives

The incorporation of fluorine or trifluoromethyl groups into organic molecules is a significant strategy in medicinal and agricultural sciences, as it can dramatically alter the physicochemical and biological properties of the parent compounds. beilstein-journals.org Trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, for instance, have been identified as promising for their potential biological activities. beilstein-journals.orgbeilstein-archives.org

A primary method for synthesizing these compounds is the Friedel–Crafts hydroxyalkylation reaction, which involves reacting indoles with trifluoromethyl ketones. beilstein-journals.orgbeilstein-archives.org This reaction is typically facilitated by either Lewis or Brønsted acid catalysts. beilstein-journals.orgbeilstein-archives.org However, researchers have also developed alternative methods using different catalytic systems to improve efficiency and expand the substrate scope.

One notable approach utilizes the organic base 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG), also known as Barton's base, to catalyze the trifluoromethyl hydroxyalkylation of indoles, achieving excellent yields. beilstein-journals.orgbeilstein-archives.org Another efficient method employs a system of potassium carbonate (K2CO3) and tetrabutylphosphonium (B1682233) bromide (n-Bu4PBr) in water. beilstein-journals.org This technique is particularly advantageous as it mediates the reaction through the formation of an interface between the organic and aqueous phases, offering a more environmentally friendly approach. beilstein-archives.org

Furthermore, iodine (I2) has been successfully used as a catalyst for the Friedel–Crafts alkylation reaction of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with various substituted indoles to produce unsymmetrical diindolylmethanes (DIMs). nih.gov This method is significant as it avoids the need for chlorinated solvents, high temperatures, or heavy-metal catalysts. nih.gov The presence of the fluoroalkyl substituent was found to be essential for the alkylation to proceed. nih.gov

Catalyst/Reagent SystemSubstratesProduct TypeKey FeaturesReference
2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG)Indoles, Trifluoromethyl ketonesTrifluoromethyl-substituted (1H-indol-3-yl)methanolsOrganic base catalysis, excellent yields. beilstein-journals.orgbeilstein-archives.org
K2CO3 / n-Bu4PBr in waterIndoles, Aromatic fluoromethyl ketonesMultiple halogens-substituted (1H-indol-3-yl)methanolsPhase-transfer catalysis in water, broad substrate scope. beilstein-journals.orgbeilstein-archives.org
Iodine (I2)Trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols, Substituted indolesUnsymmetrical trifluoromethylated 3,3'-diindolylmethanesMetal-free catalysis, avoids harsh conditions and chlorinated solvents. nih.gov

Emerging Flow Chemistry and Automated Synthesis for (1H-Indol-3-yl)methyl Electrophiles

(1H-Indol-3-yl)methyl electrophiles are valuable precursors for synthesizing a wide array of indole derivatives. researchgate.netnih.gov However, their preparation is notoriously challenging. researchgate.netnih.gov These electrophiles, particularly highly reactive species like (1H-indol-3-yl)methyl halides, are prone to instability, which leads to undesired and rapid dimerization or oligomerization under typical batch synthesis conditions. researchgate.netnih.gov This instability has created inconsistencies in the scientific literature, with many reported preparation methods being difficult to reproduce. researchgate.netnih.gov

To overcome these challenges, researchers have turned to emerging technologies like flow chemistry and automated synthesis. nih.govnih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch methods. nih.gov The precise control over reaction parameters such as time, temperature, and mixing is a key benefit. nih.gov This level of control is particularly crucial when working with highly reactive and unstable intermediates, as it allows for their rapid generation and immediate use in subsequent reactions before they have a chance to decompose or engage in side reactions. nih.gov

Automated multistep continuous flow synthesis has been successfully applied to produce complex heterocyclic compounds, such as 2-(1H-indol-3-yl)thiazole derivatives. nih.gov These systems can perform sequential reactions, including Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis, to generate drug-like small molecules in minutes with high yields and without the need to isolate intermediates. nih.gov This approach not only improves efficiency and reproducibility but also enhances safety by containing reactive species within a closed system.

Microfluidic Reactor Applications for Rapid Generation and Functionalization

Microfluidic reactors, a key tool in flow chemistry, have proven to be exceptionally effective for managing the synthesis of (1H-indol-3-yl)methyl electrophiles. researchgate.netnih.gov These devices enable precise manipulation of reaction conditions on a micro-scale, which is ideal for handling unstable species. nih.gov

Research has demonstrated the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles within a microflow reactor. researchgate.netnih.govnih.gov By activating the precursor alcohol with a reagent like phosphorus tribromide (PBr3) in an acetonitrile (B52724) stream, the electrophile can be generated in as little as 0.02 seconds at room temperature (25 °C). researchgate.netnih.gov This newly formed, highly reactive intermediate is then immediately mixed with a solution containing a nucleophile, leading to a rapid nucleophilic substitution that can be completed in just 0.1 seconds. researchgate.netnih.gov

This microflow technology effectively suppresses the problematic dimerization and oligomerization that plagues batch synthesis, allowing for the successful synthesis of numerous unprotected indole analogues. researchgate.netnih.gov The versatility of this method has been demonstrated through its compatibility with a wide range of nucleophiles. researchgate.netnih.gov

Substrate (Alcohol)ReagentNucleophileResidence Time (Generation / Substitution)ProductReference
(1H-indol-3-yl)methanolPBr3NaN30.02 s / 0.1 s3-(azidomethyl)-1H-indole researchgate.netnih.gov
(1H-indol-3-yl)methanolPBr3Indole0.02 s / 0.1 s3,3'-diindolylmethane (B526164) researchgate.netnih.gov
(1H-indol-3-yl)methanolPBr3Pyrrole (B145914)0.02 s / 0.1 s3-(1H-pyrrol-2-ylmethyl)-1H-indole researchgate.netnih.gov
(1H-indol-3-yl)methanolPBr3Thiophenol0.02 s / 0.1 s3-((phenylthio)methyl)-1H-indole researchgate.netnih.gov
(1H-indol-3-yl)methanolPBr3Diethyl malonate0.02 s / 0.1 sDiethyl 2-((1H-indol-3-yl)methyl)malonate researchgate.netnih.gov

Dimerization and Oligomerization Mechanisms of Indole-3-carbinol and Derivatives

Indole-3-methanol and its derivatives are known to be unstable in acidic conditions, readily undergoing self-condensation reactions to form dimers and more complex oligomers. nih.gov This reactivity is central to the in vivo effects of compounds like indole-3-carbinol. nih.gov

Acid-Catalyzed Condensation Pathways to Diindolylmethanes (DIMs) and Complex Oligomers

The acid-catalyzed condensation of indole-3-methanols proceeds through the formation of a highly reactive azafulvenium cation intermediate. nih.gov In an acidic environment, the hydroxyl group of the indole-3-methanol is protonated and subsequently eliminated as a water molecule, generating this electrophilic species. nih.gov This cation can then react with a second molecule of the indole, which acts as a nucleophile, at its C3 position. This reaction leads to the formation of diindolylmethanes (DIMs). nih.govniscair.res.in

The reaction can continue, with the initial DIM product or the azafulvenium cation reacting with further indole-3-methanol molecules, leading to the formation of linear and cyclic trimers, tetramers, and other higher-order oligomers. nih.govnih.gov For instance, the major trimeric product of indole-3-carbinol oligomerization is 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]triindole (CTr), and the cyclic tetramer is 5,6,11,12,17,18,23,24-octahydrocyclododeca[1,2-b:4,5-b′:7,8-b″:10,11-b′′′]tetraindole (CTet). nih.gov

A variety of catalysts can be employed to facilitate this condensation, including Brønsted acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids such as stannic chloride. niscair.res.innih.govgoogle.com The reaction can be carried out in various solvents, with dichloromethane, methanol, and ethanol being common choices. niscair.res.ingoogle.com

Factors Influencing Product Distribution in Oligomerization

The distribution of products in the oligomerization of indole-3-methanols is influenced by several factors, including the pH of the reaction medium, the initial concentration of the indole-3-methanol, and the nature of substituents on the indole ring.

pH: Studies on indole-3-carbinol have shown that lower pH values (i.e., higher acidity) favor the formation of trimers over the dimer. nih.gov

Concentration: A lower starting concentration of indole-3-carbinol also tends to increase the relative yield of trimers compared to the dimer. nih.gov

Substituents: The electronic properties of substituents on the indole ring play a crucial role. Electron-donating groups, such as the methyl group in this compound, can stabilize the intermediate azafulvenium cation, thereby influencing the rate and outcome of the oligomerization. Conversely, electron-withdrawing groups, such as nitro or cyano groups, can facilitate the incorporation of other nucleophiles, like thiols, into the oligomeric structures. mdpi.com The presence of substituents at the N1 or C2 positions of the indole can also sterically hinder the reaction and affect the product distribution. mdpi.com

Nucleophilic Substitution Reactions at the C3 Position of Indoles

The C3 position of the indole nucleus is electron-rich and thus prone to electrophilic attack. However, through the intermediacy of indole-3-methanols, this position can effectively undergo nucleophilic substitution. researchgate.net The acid-catalyzed formation of the azafulvenium cation renders the C3-methylene group highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net

Scope of Nucleophiles and Reaction Conditions

A diverse array of nucleophiles can participate in substitution reactions with activated indole-3-methanols. These include:

Carbon Nucleophiles: Other indoles, pyrroles, 1,3-dicarbonyl compounds, and electron-rich aromatic and heteroaromatic compounds. researchgate.netnih.govnih.gov

Nitrogen Nucleophiles: Amides and amines, although reactions with amines can sometimes be less clean. nih.govnih.gov

Sulfur Nucleophiles: Thiols are effective nucleophiles in these reactions. mdpi.com

The reaction conditions typically involve the use of a Brønsted or Lewis acid catalyst. researchgate.net Common catalysts include iodine, gallium(III) triflate, and methyltrifluoromethanesulfonate. nih.govnih.gov The choice of solvent can also be critical, with solvents like trifluoroethanol being effective in promoting the reaction by stabilizing the cationic intermediate and suppressing side reactions involving water. nih.govrsc.org In some cases, the reactions can be performed under mild, metal-free conditions. acs.org

Influence of Substituents on Reactivity

Substituents on the indole ring have a significant impact on the reactivity of the C3 position in nucleophilic substitution reactions.

Electronic Effects: Electron-donating groups on the indole ring, such as methyl or methoxy (B1213986) groups, increase the nucleophilicity of the indole and can accelerate the reaction. nih.govroyalsocietypublishing.org For instance, a methoxy group at the C5 or C6 position leads to good yields in the synthesis of unsymmetrical diindolylmethanes. nih.gov Conversely, electron-withdrawing groups, like nitro or bromo groups, decrease the nucleophilicity of the indole but can still allow the reaction to proceed, often with good yields. nih.gov

Steric Effects: The position of the substituent also matters. Substituents at the C4 and C6 positions generally allow for high reactivity. nih.gov However, a substituent at the C7 position can sterically hinder the approach of the nucleophile or the binding of a catalyst, potentially inhibiting the reaction. nih.gov Similarly, a methyl group at the C2 position can also influence reactivity due to steric hindrance. nih.gov

Oxidation Chemistry of Indole-3-methanol Scaffolds

The oxidation of indole-3-methanol and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. One of the common oxidation products of 3-substituted indoles is the corresponding 2-oxindole. rsc.org

For instance, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide provides a straightforward method for the synthesis of 2-oxindoles, with minimal formation of oxidative dimers. rsc.org The reaction is believed to proceed through the in-situ generation of bromine, which then reacts with the indole. rsc.org

In biological systems, the oxidation of indole-3-acetic acid, a related compound, can be catalyzed by peroxidases. nih.gov Studies have shown that cytosolic basic isoperoxidases from lupin hypocotyls catalyze the oxidation of indole-3-acetic acid to produce indole-3-methanol as the primary product. nih.gov This contrasts with extracellular acidic isoperoxidases, where indole-3-methanol is only a minor product. nih.gov

Electrochemical Oxidation Mechanisms and Intermediates

Detailed studies focusing specifically on the electrochemical oxidation of this compound are not extensively documented. However, research on the broader class of 3-substituted indoles and the parent compound, indole-3-methanol, provides a foundational understanding. The electrochemical oxidation of 3-substituted indoles is known to be a complex process. gwdg.dersc.org For indole-3-methanol, cyclic sweep voltammetry has shown a single, pH-dependent oxidation peak, suggesting an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. rsc.org The process is initiated by the one-electron oxidation of the indole to form a radical cation. rsc.org Subsequent chemical reactions and further electron transfer steps lead to the final products. The specific intermediates and the influence of the 6-methyl group on the oxidation potential and reaction pathway of this compound have not been specifically elucidated in the available literature.

Chemical Oxidation Pathways (e.g., Persulfate Oxidation)

There is a lack of specific studies on the persulfate oxidation of this compound. For the parent compound, indole-3-methanol, oxidation by persulfate (S₂O₈²⁻) has been observed to follow pseudo-first-order kinetics. rsc.org This reaction proceeds with a second-order rate constant of (0.13 ± 0.005) dm³ mol⁻¹ s⁻¹. rsc.org The Elbs persulfate oxidation is a classic method for the hydroxylation of phenols, but its application and mechanistic pathway for substituted indole-3-methanols like the 6-methyl derivative are not detailed in the reviewed sources. researchgate.net Generally, chemical oxidation of indoles can be challenging due to the electron-rich nature of the indole ring, which can lead to a mixture of products from competing reactions at various positions. rsc.org

Further Chemical Derivatizations for Targeted Functionalization

The chemical derivatization of this compound as a starting material is not a widely reported area of research. While indole-3-methanols, in general, are versatile intermediates, specific examples originating from the 6-methyl derivative are scarce.

One general derivatization applicable to indol-3-yl methanols is phosphorylation. A metal-free method promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the synthesis of (indol-3-yl)methyl phosphonates from various indol-3-yl methanol substrates. rsc.org Mechanistically, HFIP is proposed to act as an acid to facilitate dehydration and as a nucleophile to advance the formation of the phosphonate. rsc.org

Another potential derivatization route involves converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution. However, the creation of highly reactive (1H-indol-3-yl)methyl electrophiles, such as halides, is known to be difficult due to their instability, which can lead to unwanted dimerization or oligomerization. nih.gov For instance, attempts to prepare (1H-indol-3-yl)methyl bromide from indole-3-methanol using phosphorus tribromide (PBr₃) have been reported as unsuccessful. nih.gov

The synthesis of more complex molecules containing the indole moiety, such as indole-triazole conjugates, typically involves multi-step processes where the indole core is constructed or modified through various other reactions, rather than starting directly from a pre-functionalized indolyl-methanol. mdpi.com

Computational Chemistry and Advanced Modeling in Indole 3 Methanol Research

In Silico Approaches for Elucidating Structure-Activity Relationships (SAR) in Indole (B1671886) Derivatives

In silico structure-activity relationship (SAR) studies are computational methods used to determine how the chemical structure of a compound influences its biological activity. For indole derivatives, these approaches are crucial for identifying the key molecular features responsible for their therapeutic effects. By analyzing a series of related compounds, researchers can build predictive models that guide the synthesis of new, more potent, and selective agents.

SAR studies on indole-based compounds have revealed critical insights. For instance, research on a series of indol-3-yl-N-phenylcarbamic amides as inhibitors of the STING (stimulator of interferon genes) protein showed that modifications to the benzene (B151609) ring of the phenylcarbamic amide moiety, such as the introduction of halides or alkyl substituents at the meta- and para-positions, significantly impact inhibitory activity. niscpr.res.in This type of analysis helps to map the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This simulation provides valuable information about the binding affinity, which is often expressed as a docking score, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

For indole derivatives, molecular docking has been widely used to understand their mechanisms of action. For example, in a study of novel thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, docking simulations were performed against the α-amylase enzyme. bldpharm.com The results identified key amino acid residues within the active site that interact with the ligands, and the calculated docking scores helped to rank the compounds based on their predicted inhibitory potential. bldpharm.com

The reliability of a docking procedure is often validated by "re-docking" the co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å between the predicted pose and the actual crystal structure pose is considered a reliable validation. bldpharm.com Such studies provide a rational basis for a compound's biological activity. For instance, docking of various indole derivatives against fungal enzymes like squalene (B77637) synthase has shown binding energies ranging from -8.6 to -10.3 kcal/mol, indicating strong potential interactions. researchgate.net

Table 1: Representative Docking Scores of Indole Derivatives Against Various Protein Targets

Compound ClassProtein TargetRepresentative Docking Score (kcal/mol)Key Interacting Residues
Thiazolo[3,2-a] pyridine-dicarbonitrilesα-Amylase (4W93)-7.43Trp59, Tyr62, Gln63, Asp197, His299, Asp300
Indole Triazole ConjugatePenicillin-Binding Protein 2a (4CJN)High Affinity (score not specified)Allosteric site residues
5-(Benzyloxy)-1-methyl-1H-indoleSqualene SynthaseHigh Docking Score (value not specified)ASN215, ALA176
Indolyl-N-phenylcarbamic amidesSTING Protein-Not specified

This table is illustrative and compiles data from various studies on different indole derivatives to demonstrate the application of molecular docking.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analysis

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. A key application of DFT is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's properties.

HOMO Energy (EHOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO value suggests a better electron donor.

LUMO Energy (ELUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT studies on Indole-3-carbinol (B1674136), the parent compound of (6-Methyl-1H-indol-3-yl)methanol, have been performed to analyze its electronic properties. Such studies show how substituents on the indole ring affect the reaction enthalpies of antioxidant mechanisms. researchgate.net For example, electron-donating groups tend to decrease the ionization potential, while electron-withdrawing groups increase it. researchgate.net These calculations are vital for predicting how a modification, such as the 6-methyl group, would influence the electronic behavior and potential antioxidant activity of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies Calculated via DFT

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Indole-3-Carbinol (Conf. 1)B3LYP/6-311++G(d,p)-5.79-0.095.70
Indole-3-Carbinol (Conf. 2)B3LYP/6-311++G(d,p)-5.81-0.115.70
1,2,4,5-tetraphenyl 1-H imidazole (B134444)B3LYP/6-31G---
2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H imidazoleB3LYP/6-31G---

This table presents data for the parent compound Indole-3-carbinol to illustrate the outputs of FMO analysis. Data for imidazole derivatives show the application of these methods in evaluating relative stability. niscpr.res.in

Conformational Analysis and Molecular Mechanics Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular mechanics is a computational method used to estimate the forces between atoms and is often employed to find the lowest energy (most stable) conformations of a molecule.

For flexible molecules like this compound, which has a rotatable hydroxymethyl group at the 3-position, conformational analysis is critical. A 3D potential energy scan can identify stable conformers by systematically rotating specific dihedral angles. For Indole-3-carbinol, DFT calculations have identified distinct conformers based on the orientation of the hydroxyl group, although these conformers may have very similar energy levels.

Studies on related, more complex indole structures, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have used DFT to investigate rotational barriers around key bonds, like the S-N bond. nih.gov These calculations revealed that the energy barrier between different conformers can be relatively low (2.5–5.5 kcal/mol), indicating that the molecule can exist in multiple shapes at room temperature. nih.gov This conformational flexibility can be crucial for its ability to bind to a biological target. Understanding the preferred conformations of this compound is therefore essential for interpreting its structure-activity relationships and for designing effective molecular docking simulations.

Analytical and Spectroscopic Characterization in Advanced Indole 3 Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for delineating the precise atomic connectivity and chemical environment of (6-Methyl-1H-indol-3-yl)methanol. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related indole (B1671886) derivatives.

For instance, in the ¹H NMR spectrum of a similar compound, 6-chloro-3-methyl-1H-indole, recorded in CDCl₃, the indole NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 7.88 ppm. rsc.org The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. For a 6-substituted indole, the proton at position 7 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a singlet or a narrow doublet. The methyl group at the 6-position would present as a singlet, typically in the range of δ 2.3-2.5 ppm. The protons of the hydroxymethyl group at the 3-position would consist of a singlet for the CH₂ group and a broad singlet for the OH proton, the position of which can be highly dependent on concentration and solvent.

In the ¹³C NMR spectrum, the carbon atoms of the indole ring resonate at distinct chemical shifts. Based on data from related indoles, the carbons of the pyrrole (B145914) ring (C2 and C3) are expected to appear in the region of δ 120-130 ppm. The carbons of the benzene ring will have shifts influenced by the methyl substituent. Quaternary carbons, such as C3a, C7a, and the carbon bearing the methyl group (C6), will also have characteristic chemical shifts. The carbon of the hydroxymethyl group (CH₂OH) would typically resonate around δ 60-65 ppm.

A detailed analysis of a related compound, methyl 3-methyl-1H-indole-5-carboxylate, reveals characteristic shifts that can be used for comparative purposes. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH ~8.0 br s
H-2 ~7.1 s
H-4 ~7.4 d
H-5 ~6.9 dd
H-7 ~7.1 s
CH₃ (at C6) ~2.4 s
CH₂ (at C3) ~4.8 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~123
C-3 ~112
C-3a ~128
C-4 ~120
C-5 ~121
C-6 ~132
C-7 ~110
C-7a ~136
CH₃ (at C6) ~21

Advanced Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound, providing valuable structural information. The molecular formula of this compound is C₁₀H₁₁NO, which corresponds to a molecular weight of 161.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 161. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway for indole-3-methanols is the loss of the hydroxyl group, leading to the formation of a stable indolyl-3-methyl cation. This would result in a prominent peak at m/z 144 (M - 17). Further fragmentation of the indole ring can also occur. For instance, the fragmentation of related indole derivatives often involves the cleavage of the bond beta to the aromatic ring. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement. For example, in the analysis of a more complex indole derivative, the observed mass was reported as 489.1596 [M + 1], which was consistent with its calculated molecular formula. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Ion Description
161 [C₁₀H₁₁NO]⁺ Molecular Ion (M⁺)
144 [C₁₀H₁₀N]⁺ Loss of OH
130 [C₉H₈N]⁺ Loss of CH₂OH

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by observing the absorption of infrared radiation at specific wavenumbers. The spectrum would be expected to exhibit characteristic bands for the N-H and O-H stretching vibrations, C-H stretching and bending vibrations, and C=C stretching vibrations of the aromatic ring.

Based on data from similar indole-containing molecules, the N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3400-3500 cm⁻¹. mdpi.com The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹, with its broadness attributed to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the indole ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be found in the range of 1000-1050 cm⁻¹. mdpi.com

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad
N-H Stretch (Indole) 3500 - 3400 Medium, Sharp
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. Typically, indoles show two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm and is attributed to π → π* transitions. A second, less intense, and broader band (the L-band) is observed in the region of 260-290 nm, which arises from transitions to a different excited state and often shows fine structure.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

Transition Predicted λmax (nm)
π → π* (B-band) ~220

Future Research Directions and Unaddressed Academic Questions

Innovation in Synthetic Strategies for Accessing Complex Methylated Indole-3-methanols

The development of novel and efficient synthetic methodologies is paramount to exploring the full potential of methylated indole-3-methanols. While established methods exist for the synthesis of indole-3-methanol itself, such as the reduction of indole-3-carbaldehyde with sodium borohydride (B1222165) in methanol (B129727), future research should focus on more sophisticated strategies. google.com These strategies should enable the precise and versatile introduction of methyl groups and other functionalities onto the indole (B1671886) scaffold.

A promising avenue lies in the advancement of divergent synthetic strategies, which allow for the creation of diverse libraries of complex molecules from a common intermediate. nih.gov This approach, particularly biomimetic and complexity-to-diversity strategies, could be instrumental in generating a wide array of methylated indole-3-methanol analogs for biological screening. nih.gov Furthermore, the exploration of indolyne chemistry presents a powerful tool for accessing benzenoid-substituted indoles, a class of compounds that remains challenging to synthesize using traditional methods. nih.gov The generation of indolynes under mild conditions and their subsequent trapping with various nucleophiles could unlock novel pathways to previously inaccessible methylated indole-3-methanol derivatives. nih.gov

Future innovations should also target the development of more efficient and environmentally benign catalytic systems. This includes the use of novel catalysts, such as magnetically recoverable nanoparticles or biodegradable catalysts, to facilitate the synthesis of 3-substituted indoles with high yields and selectivity. rsc.org The optimization of reaction conditions to accommodate sensitive functional groups will be crucial for the synthesis of complex and highly functionalized molecules. researchgate.net

Unraveling Novel Chemical Transformations and Reactivity Profiles

A deeper understanding of the chemical reactivity of (6-Methyl-1H-indol-3-yl)methanol is essential for its application in medicinal chemistry and chemical biology. The hydroxyl group at the 3-position offers a handle for a variety of chemical transformations, yet its reactivity in the context of a methylated indole ring is not fully explored.

Future research should investigate the electrophilic substitution reactions of this compound and its derivatives. The use of (indol-3-yl)methanols as electrophiles has proven to be a powerful strategy for the synthesis of valuable molecules like unsymmetrical 3,3'-diindolylmethanes (DIMs). nih.gov Investigating the iodine-catalyzed coupling of methylated (indol-3-yl)methanols with other indoles could lead to the discovery of novel DIMs with unique biological activities. nih.gov

Furthermore, the reactivity of the indole nitrogen in methylated indole-3-methanols warrants further investigation. While N-methylation of some indole substrates using reagents like dimethyl carbonate can be straightforward, others, including indole-3-methanol, have been reported to yield complex mixtures of unidentified products. google.com Elucidating the factors that govern the selectivity of N-alkylation versus O-alkylation or other side reactions is a critical unaddressed question. A thorough investigation into the reaction mechanisms under various conditions will be necessary to control the outcome of these transformations.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

While indole derivatives are known to possess a wide range of biological activities, a detailed mechanistic understanding of how this compound and its analogs interact with biological targets at the molecular level is largely terra incognita. mdpi.com The indole scaffold is a privileged structure in drug discovery, capable of interacting with multiple biological targets. mdpi.com

Future research should employ a combination of biophysical techniques and structural biology to elucidate these interactions. For instance, studying the binding of methylated indole-3-methanols to specific biological targets such as G-quadruplexes, which are implicated in key cellular processes, could reveal novel therapeutic avenues. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking can provide detailed insights into the binding modes and affinities of these compounds. nih.gov

Moreover, the impact of the methyl group on the biological activity and target selectivity needs to be systematically investigated. The position and number of methyl groups on the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Advanced Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches has become indispensable in modern drug discovery. nih.gov For this compound and its derivatives, the integration of these methodologies holds the key to accelerating the design and development of new therapeutic agents.

Future research should leverage a suite of in silico tools for the rational design of novel analogs. researchgate.net This includes:

Molecular Docking: To predict the binding modes and affinities of designed compounds with their biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the chemical structure of the compounds with their biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness and potential toxicity of new compounds early in the discovery process. nih.govresearchgate.net

These computational predictions must be validated through experimental studies. For example, a recently developed indole triazole conjugate showed promise as an antibacterial agent through a combined in vitro and in silico approach, which provided insights into its mechanism of action against penicillin-binding protein 2a (PBP2a). mdpi.com A similar integrated strategy can be applied to investigate the potential of this compound derivatives against a range of biological targets.

Identification and Characterization of Undiscovered Molecular Targets

A significant and exciting area of future research is the identification of novel molecular targets for this compound and its derivatives. The broad spectrum of biological activities reported for indole compounds suggests that many of their cellular partners remain unknown. nih.gov

One promising strategy is the use of chemical proteomics. This involves designing and synthesizing affinity-based probes derived from this compound to "fish out" its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry, revealing potential new targets. This approach has been successfully used to identify proteins that interact with methylated lysine (B10760008) residues. nih.gov

Another approach is to screen libraries of methylated indole-3-methanol derivatives against a wide range of biological targets. The development of high-throughput screening assays will be crucial for this endeavor. nih.gov The identification of methyl-lysine reader proteins as a target class for small molecules highlights the potential for discovering novel interactions. nih.govbenthamopen.com By exploring the interactions of this compound with such "reader" domains, which play a crucial role in epigenetic regulation, new therapeutic opportunities in areas like cancer may be uncovered. nih.gov

Development of Advanced Chemical Probes and Tools for Biological Systems

The development of sophisticated chemical probes from this compound can provide powerful tools to dissect complex biological processes. mskcc.org These probes are "mutated" chemicals designed to interact with specific proteins or cellular states, allowing for their study in the native cellular environment. mskcc.org

Future research should focus on creating a "chemical toolbox" based on the this compound scaffold. This could include:

Fluorescently labeled probes: For visualizing the subcellular localization of the compound and its targets using microscopy and flow cytometry. mskcc.orgmdpi.com

Biotinylated or solid-support attached probes: For affinity purification of binding partners for proteomic analysis. mskcc.org

Photoaffinity probes: To covalently label binding partners upon photoactivation, allowing for their unambiguous identification.

Q & A

Q. What are the recommended synthetic routes for (6-Methyl-1H-indol-3-yl)methanol, and what critical reaction conditions should be optimized?

Methodological Answer: A common approach involves the reduction of the corresponding aldehyde precursor. For example, NaBH₄ in methanol or ethanol at 0–25°C can reduce (6-Methyl-1H-indol-3-yl)carbaldehyde to the target alcohol. Key optimizations include:

  • Temperature control : Prevent over-reduction or side reactions by maintaining sub-ambient temperatures.
  • Solvent selection : Polar protic solvents (e.g., methanol) enhance NaBH₄ solubility and reaction efficiency.
  • Workup : Acidic quenching (e.g., dilute HCl) followed by extraction (ethyl acetate) and column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and oxidizing agents .
  • Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Conduct regular stability checks via TLC or HPLC to monitor degradation (e.g., oxidation to the aldehyde) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH, CH₂, CH₃ groups) and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)). The indolic NH proton typically appears at δ 10–12 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of –CH₂OH) aid structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

  • Data reconciliation : Cross-reference with structurally analogous compounds (e.g., (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol ).
  • Experimental validation :
    • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
    • Solubility : Perform shake-flask method in buffers (pH 1–10) and logP determination via HPLC .
  • Computational modeling : Predict properties (e.g., logP, pKa) using QSAR tools like ACD/Labs or COSMOtherm .

Q. What strategies are recommended for designing bioactivity assays involving this compound?

Methodological Answer:

  • Target selection : Prioritize indole-interacting systems (e.g., serotonin receptors, cytochrome P450 enzymes) based on structural analogs .
  • Assay design :
    • In vitro : Use fluorescence polarization for binding affinity (IC₅₀) or microsomal stability assays (CYP450 inhibition).
    • Cell-based : Employ HEK293 cells transfected with target receptors for functional activity (cAMP/Gq-coupled pathways) .
  • Negative controls : Include indole derivatives lacking the –CH₂OH group to isolate pharmacophore contributions .

Q. How should stability studies under varying pH and temperature conditions be conducted for this compound?

Methodological Answer:

  • Forced degradation :
    • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor via HPLC-PDA for degradation products (e.g., aldehyde formation).
    • Oxidative stress : Treat with 3% H₂O₂ or AIBN (radical initiator) to assess susceptibility to oxidation .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for shelf-life prediction .

Q. What regulatory considerations apply to this compound in international research collaborations?

Methodological Answer:

  • GHS compliance : Although the compound lacks formal GHS classification, adhere to precautionary measures (e.g., labeling as "H319: Causes serious eye irritation") based on structural alerts from analogs .
  • Documentation : Maintain SDS aligned with OSHA Hazard Communication Standard (29 CFR 1910.1200) and EU REACH guidelines. Include ecotoxicity data from read-across studies (e.g., Daphnia magna acute toxicity) .

Data Contradiction & Validation

Q. How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Reproducibility checks : Replicate reactions under identical conditions (solvent purity, catalyst batch).
  • Advanced analytics : Use LC-MS to identify low-abundance byproducts (e.g., dimerization products) affecting yield .
  • DOE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., reaction time, stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.